2-Bromo-3-methylbenzonitrile

Beschreibung

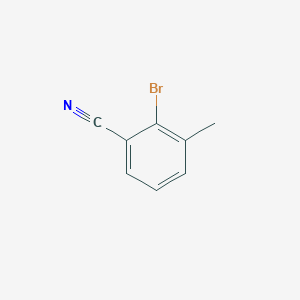

2-Bromo-3-methylbenzonitrile (CAS 263159-64-4) is a brominated aromatic nitrile with the molecular formula C₈H₆BrN and a molecular weight of 196.04 g/mol . Its structure features a benzene ring substituted with a nitrile group at position 1, a bromine atom at position 2, and a methyl group at position 2. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research.

Eigenschaften

IUPAC Name |

2-bromo-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHZLKDKPMISMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573054 | |

| Record name | 2-Bromo-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263159-64-4 | |

| Record name | 2-Bromo-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Detailed Preparation Method via Radical Bromination

A recent and practical synthesis route involves the bromination of 3-methylbenzonitrile derivatives using N-bromosuccinimide (NBS) under radical conditions:

- Starting Material: 3-methylbenzonitrile (or 3-bromo-4-methylbenzonitrile as a positional isomer)

- Brominating Agent: N-bromosuccinimide (NBS)

- Solvent: Aqueous sulfuric acid (50:50 volume ratio with water) or dichloromethane (DCM)

- Conditions: Stirring at room temperature (around 25 °C) for 12 hours, often in the dark or wrapped with aluminum foil to prevent side reactions

- Workup: Extraction with DCM, washing with brine, drying over sodium sulfate, filtration, and concentration under reduced pressure

- Purification: Passing crude product through silica gel and washing with 5% ethyl acetate in hexanes to isolate the pure compound

This method yields 2-bromo-3-methylbenzonitrile with high purity (up to 99%) and excellent yield (approximately 93%) as a white solid with melting point around 43–45 °C.

| Parameter | Data |

|---|---|

| ^1H NMR (600 MHz, DMSO-d6) | δ 8.11 (d, J=1.5 Hz, 1H), 7.76 (dd, J=1.7, 7.9 Hz, 1H), 7.55 (d, J=7.9 Hz, 1H), 2.41 (s, 3H) |

| ^13C NMR (150 MHz, DMSO-d6) | δ 143.8, 135.2, 131.8, 131.4, 124.5, 117.5, 110.5, 22.8 |

| MS (m/z) (M+H) | Calculated: 195; Found: 195 |

This data confirms the structure and purity of the synthesized compound.

Alternative Preparation via Bromomethyl Intermediates

Another approach involves the bromination of methyl groups adjacent to the aromatic ring to form bromomethyl intermediates, which can then be converted into the desired this compound through further functional group transformations:

- Bromination of 3-bromo-4-methylbenzonitrile to 3-bromo-4-(bromomethyl)benzonitrile using NBS under light irradiation

- Hydrolysis or substitution of the bromomethyl group to introduce nitrile functionality or modify the substituent pattern

This method is more complex but useful when further derivatization of the bromomethyl group is desired.

Process Optimization and Industrial Considerations

Industrial synthesis prioritizes cost-effective, safe, and scalable methods. The use of NBS in controlled radical bromination is favored due to:

- Mild reaction conditions avoiding harsh bromine gas

- High selectivity and yields

- Ease of purification

Additionally, solvents such as toluene, dichloromethane, or mixed aqueous acidic media are selected based on solubility and environmental considerations.

Summary Table of Preparation Methods

| Method | Starting Material | Brominating Agent | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Radical Bromination | 3-Methylbenzonitrile | N-Bromosuccinimide (NBS) | Aqueous sulfuric acid / DCM | 25 °C, 12 h, dark | ~93 | High purity, simple workup |

| Bromomethyl Intermediate Route | 3-Bromo-4-methylbenzonitrile | NBS + light | 1,4-Dioxane / Water | 100 °C, 16 h | Quantitative (crude) | Requires further conversion |

| Industrial Process (Patent) | 2-(Bromomethyl)benzonitrile derivatives | Various methylating agents | Toluene, methyl isobutyl ketone | Mild, optimized | High yield | Cost-effective, safer reagents |

Research Findings and Analysis

- The radical bromination using NBS is a well-established, reproducible method yielding high purity this compound with minimal side products.

- Control of reaction temperature and light exposure is critical to avoid over-bromination or side reactions.

- The use of aqueous sulfuric acid as solvent medium enhances bromination efficiency by facilitating radical formation.

- Industrial patents describe improved processes using dimethyl sulfate for methylation steps in related benzonitrile derivatives, emphasizing cost-effectiveness and safety.

- The bromomethyl intermediate route, while more complex, allows introduction of additional functional groups for advanced synthetic applications.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 2-Bromo-3-methylbenzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: NaOH, K2CO3, DMSO, DMF, room temperature to reflux.

Reduction: LiAlH4, Pd/C, H2, THF, ethanol, room temperature to reflux.

Oxidation: KMnO4, CrO3, H2SO4, water, room temperature to reflux.

Major Products Formed:

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Reduction: 2-Bromo-3-methylbenzylamine.

Oxidation: 2-Bromo-3-methylbenzoic acid.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Bromo-3-methylbenzonitrile serves as an important intermediate in organic synthesis. It can undergo various reactions, including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds. Common reagents include sodium methoxide and potassium tert-butoxide.

- Coupling Reactions : It participates in coupling reactions such as Suzuki-Miyaura and Heck reactions, facilitating the synthesis of biaryl compounds. These reactions typically require palladium catalysts and bases like potassium carbonate.

Major Products Formed :

- Substitution products include derivatives like 4-methoxy-3-methylbenzonitrile.

- Coupling products yield biaryl compounds with various substituents on the aromatic ring .

Medicinal Chemistry

The compound's derivatives are explored for their potential therapeutic properties:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent. Minimum inhibitory concentration (MIC) values have been established, showcasing its efficacy .

- Enzyme Inhibition : Research indicates that the compound can inhibit nitrilase enzymes, which are involved in various metabolic pathways. This inhibition provides a foundation for developing drugs aimed at treating metabolic disorders related to nitrile compounds .

Materials Science

In materials science, this compound is utilized in the production of specialty chemicals and polymers. Its reactivity enables the development of materials with tailored properties for specific applications.

Case Study 1: Antimicrobial Activity

A study investigating various substituted benzonitriles, including this compound, revealed significant antimicrobial properties. The research highlighted that the compound effectively inhibited growth in multiple bacterial strains, establishing it as a candidate for further development as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of nitrilase enzymes by this compound. The findings indicated that specific concentrations of the compound could significantly reduce enzyme activity, suggesting its potential application in drug development targeting metabolic disorders involving nitriles.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for nucleophilic substitution | Forms various substituted products |

| Coupling reactions | Facilitates biaryl compound synthesis | |

| Medicinal Chemistry | Antimicrobial activity | Inhibits Staphylococcus aureus and Escherichia coli |

| Enzyme inhibition | Reduces nitrilase enzyme activity | |

| Materials Science | Production of specialty chemicals | Enables tailored material properties |

Wirkmechanismus

The mechanism of action of 2-Bromo-3-methylbenzonitrile depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The nitrile group can participate in various reactions, including reduction to amines or hydrolysis to carboxylic acids . The molecular targets and pathways involved are determined by the specific reactions and conditions used.

Vergleich Mit ähnlichen Verbindungen

Key Properties

- Storage : Requires an inert atmosphere and room temperature to maintain stability .

- Hazard Profile : Classified under hazard statements H302 (harmful if swallowed) and H319 (causes serious eye irritation), with precautionary measures emphasizing eye protection (P305+P351+P338) .

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes the structural features, properties, and applications of 2-bromo-3-methylbenzonitrile and its analogs:

Physicochemical Properties

- Hydrogen Bonding : Compounds with hydroxyl groups (e.g., 5-bromo-2-hydroxybenzonitrile) exhibit strong intermolecular hydrogen bonds (O–H⋯N distances: ~2.80–2.81 Å), influencing crystallinity and solubility .

- Steric Effects : The addition of a methyl group in 5-bromo-2-hydroxy-3-methylbenzonitrile introduces steric hindrance, which may slow reaction kinetics in substitution reactions .

Critical Analysis of Research Findings

- Research Gaps: Limited data exist on the biological activity of this compound compared to its hydroxylated or pyridine-based analogs, warranting further pharmacological studies.

Biologische Aktivität

2-Bromo-3-methylbenzonitrile (C₈H₆BrN) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and synthetic organic chemistry. This article delves into its biological activity, synthesis, and relevant research findings.

This compound is characterized by its bromine and nitrile functional groups, which significantly influence its reactivity and biological interactions. The compound can undergo various chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, making it versatile for further chemical modifications.

- Reduction Reactions : The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

- Oxidation Reactions : The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily due to its structural characteristics. Here are some notable findings:

Antimicrobial Activity

A study highlighted the compound's potential antimicrobial properties. It was evaluated against several bacterial strains, demonstrating significant inhibitory effects. The minimum inhibitory concentration (MIC) for certain strains was reported as low as 16 µg/mL, indicating its effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus .

Cytotoxic Effects

In cancer research, this compound has shown promise in inhibiting the growth of cancer cell lines. For example, it exhibited cytotoxic effects on human breast cancer and osteosarcoma cells. The compound's mechanism appears to involve the induction of apoptosis in these cell lines, although detailed mechanisms remain to be fully elucidated .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in drug metabolism. Notably, it has been identified as a potential inhibitor of cytochrome P450 enzymes, which are crucial for the metabolic processing of many pharmaceuticals. This characteristic suggests that this compound may play a role in drug interactions and pharmacokinetics.

Synthesis and Evaluation

A significant study involved the synthesis of various derivatives of this compound and their subsequent biological evaluation. The research employed quantitative structure-activity relationship (QSAR) studies to correlate chemical structure with biological activity. The findings indicated that specific substitutions on the benzene ring could enhance antimicrobial and anticancer activities .

| Compound | Activity Type | MIC/IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial | 16 | Effective against E. coli |

| This compound | Cytotoxic | 25 | Induces apoptosis in cancer cells |

The biological activity of this compound is largely attributed to its electrophilic nature due to the presence of the bromine atom. This property allows it to interact with nucleophilic sites in biological molecules, potentially leading to cellular responses such as apoptosis or inhibition of enzymatic activity.

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 2-Bromo-3-methylbenzonitrile with high purity?

- Methodological Answer : A common approach involves bromination of 3-methylbenzonitrile using brominating agents like N-bromosuccinimide (NBS) under radical initiation or electrophilic conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water mixture) ensures >95% purity. Monitor reaction progress using TLC (Rf ~0.5 in hexane:EtOAc 4:1) and confirm regioselectivity via H NMR (e.g., methyl group at δ 2.4 ppm and aromatic protons split due to bromine's deshielding effect) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- H/C NMR : Identify aromatic proton splitting patterns (e.g., doublets for adjacent substituents) and nitrile carbon at δ ~115 ppm.

- IR Spectroscopy : Confirm nitrile group absorption at ~2230 cm and absence of -OH/-NH peaks.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 196 [M] (CHBrN) with fragmentation patterns matching bromine loss.

Cross-reference with databases (e.g., NIST Chemistry WebBook) to validate spectral assignments .

Q. What storage conditions optimize the stability of this compound?

- Methodological Answer : Store in amber glass vials under inert atmosphere (argon/nitrogen) at 2–8°C to prevent photodegradation and hydrolysis. Use desiccants (e.g., silica gel) to mitigate moisture absorption, which can degrade the nitrile group. Avoid prolonged exposure to light or heat (>25°C) .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during electrophilic substitution on this compound?

- Methodological Answer : The nitrile group (-CN) is a meta-directing electron-withdrawing group, while the methyl group (-CH) is ortho/para-directing. Competing effects can lead to mixed regioselectivity. To control this:

- Use directed ortho-metalation (DoM) with LDA or Grignard reagents to block undesired positions.

- Employ protecting groups (e.g., silyl ethers) for the nitrile to temporarily alter electronic effects.

- Optimize reaction temperature and solvent polarity (e.g., DMF for polar intermediates) to favor kinetic vs. thermodynamic products .

Q. What strategies resolve contradictions in reaction yields when using this compound in Suzuki-Miyaura cross-coupling?

- Methodological Answer : Contradictory yields often stem from competing side reactions (e.g., debromination or nitrile hydrolysis). Mitigate this by:

- Screening catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) and bases (KCO vs. CsCO).

- Using anhydrous solvents (e.g., THF or dioxane) and degassing to prevent Pd catalyst poisoning.

- Adding ligands (XPhos) to stabilize intermediates and suppress β-hydride elimination. Validate product identity via F NMR if fluorinated boronic acids are used .

Q. How is this compound applied in synthesizing kinase inhibitors?

- Methodological Answer : The nitrile group acts as a hydrogen-bond acceptor in kinase active sites. For example:

- Couple this compound with boronic acid-functionalized heterocycles (e.g., pyridines) via Suzuki-Miyaura cross-coupling to generate biaryl scaffolds.

- Perform SAR studies by varying substituents on the methyl group (e.g., fluorination) to optimize binding affinity.

Q. What analytical workflows address discrepancies in purity assessments between HPLC and H NMR?

- Methodological Answer :

- HPLC : Use a C18 column (acetonitrile/water gradient) to detect low-level impurities (<0.5%).

- NMR : Integrate peaks for methyl and nitrile groups; discrepancies may arise from residual solvents (e.g., DMSO-d signals).

- Cross-validate with elemental analysis (C, H, N ±0.3%) and LC-MS to identify co-eluting impurities. Adjust purification protocols (e.g., preparative HPLC) if inconsistencies persist .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.